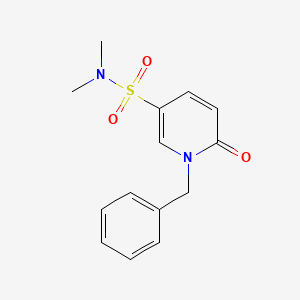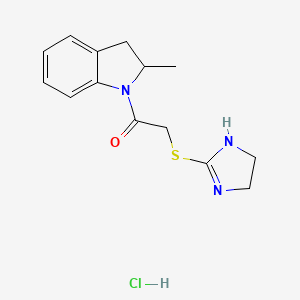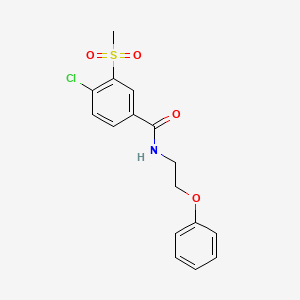![molecular formula C18H22N4O3 B7463209 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of certain enzymes and receptors that are involved in the progression of various diseases. The compound has been found to inhibit the activity of certain kinases, which play a crucial role in the growth and survival of cancer cells. It has also been found to inhibit the activity of certain receptors, which are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one are still being studied. However, it has been found to have a significant impact on the growth and survival of cancer cells. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high potency and selectivity. The compound has been found to be highly effective in inhibiting the activity of certain enzymes and receptors, with minimal side effects. However, one of the limitations of using the compound in lab experiments is its low solubility, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one. One of the key areas of research is the development of new drugs based on the compound for the treatment of various diseases. Another area of research is the study of the biochemical and physiological effects of the compound, particularly in relation to its impact on cognitive function. Additionally, there is a need for further research into the synthesis method of the compound, with a focus on improving its solubility and purity.
Synthesis Methods
The synthesis method of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-amino-2-chloropyrido[1,2-a]pyrimidine with 1-(morpholine-4-carbonyl)piperidin-3-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure form of the compound.
Scientific Research Applications
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied in the field of medicinal chemistry. It has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
properties
IUPAC Name |
2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17-12-16(19-15-5-1-2-7-22(15)17)21-6-3-4-14(13-21)18(24)20-8-10-25-11-9-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRJNSHKNNQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)N3C=CC=CC3=N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)

![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)

![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
